5-(氯羰基)-1-甲基-1H-吡唑-3-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

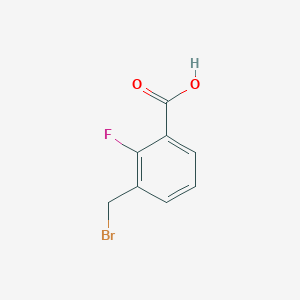

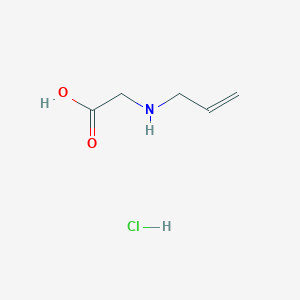

Methyl 5-(chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. They are known for their diverse applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, methylation of 5-amino-3-methylthio-1H-pyrazoles with CH3I leads to the formation of methylated pyrazoles, with the nature of the substituent at the 4-position influencing the ratio of isomers . Another method involves a one-pot synthesis where phenyl hydrazine reacts with dimethyl acetylenedicarboxylate and 4-chlorobenzoyl chloride in dichloromethane under reflux to yield methyl 5-(4-chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate . Additionally, chlorocarbonyl isocyanate has been used to react with aminopyrazoles to produce novel pyrazolo[1,5-a]-1,3,5-triazines .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed by X-ray diffraction analysis. For example, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde shows that the aldehydic fragment is almost coplanar with the pyrazole ring . Similarly, the structure of methyl 5-(4-chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate was deduced by spectroscopic techniques and confirmed by single-crystal X-ray diffraction, revealing an orthorhombic system .

Chemical Reactions Analysis

Pyrazole derivatives undergo various chemical reactions. The reaction of chlorocarbonyl isocyanate with aminopyrazoles leads to the formation of pyrazolo[1,5-a]-1,3,5-triazines, while reactions with active methylene nitriles yield barbituric acid derivatives . The reaction of 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with cyclohexylamine can result in different products depending on the aryl substituent, demonstrating the versatility of pyrazole chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the crystal packing of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate is stabilized by offset π-stacking interactions . The presence of substituents on the pyrazole ring can affect the compound's electronic properties, as seen in the polarization of the vinylogous amide portion in some derivatives . These properties are crucial for the application of pyrazole derivatives in various fields.

科学研究应用

合成方法和药学意义

甲基取代的吡唑,包括 5-(氯羰基)-1-甲基-1H-吡唑-3-甲酸甲酯等衍生物,因其在药学中的潜力而被探索。这些化合物的合成方法是多样的,展示了它们在创建广泛的具有生物活性的分子中的适应性。这些方法包括各种缩合反应,突出了该化合物作为复杂分子结构合成中至关重要的组成部分的作用,具有潜在的药理应用 (Sharma 等人,2021)。

吡唑啉衍生物的治疗应用

从 5-(氯羰基)-1-甲基-1H-吡唑-3-甲酸甲酯等化合物合成的吡唑啉衍生物已证明具有广泛的治疗特性。这些特性包括抗菌、抗炎、镇痛、抗抑郁和抗癌活性。如此多样的生物活性突出了这些衍生物在药物开发中的潜力,以及母体化合物在合成这些药理相关分子中的重要性 (Shaaban、Mayhoub 和 Farag,2012)。

环境和表观遗传学研究

环境表观遗传学的研究利用了 5-(氯羰基)-1-甲基-1H-吡唑-3-甲酸甲酯等化合物来研究 DNA 修饰。例如,对 DNA 甲基化和羟甲基化的研究突出了化学修饰剂在理解表观遗传调控动态性质中的作用。这些研究有助于我们理解环境因素如何影响遗传表达和稳定性,对疾病发展和治疗干预具有影响 (Efimova 等人,2020)。

安全和危害

The safety and hazards associated with this compound would depend on its specific properties. For instance, if the compound is volatile or reactive, it could pose risks if not handled properly. It’s always important to refer to the safety data sheet (SDS) for specific information on handling, storage, and disposal .

未来方向

属性

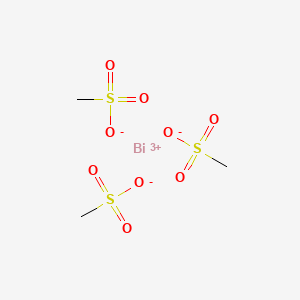

IUPAC Name |

methyl 5-carbonochloridoyl-1-methylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O3/c1-10-5(6(8)11)3-4(9-10)7(12)13-2/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVLMOMAZTDZRMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)OC)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20599108 |

Source

|

| Record name | Methyl 5-(chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 5-(chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate | |

CAS RN |

203792-49-8 |

Source

|

| Record name | Methyl 5-(chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。